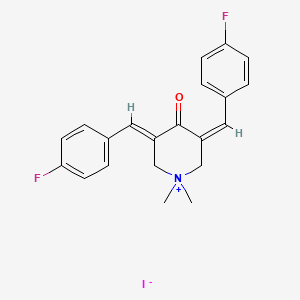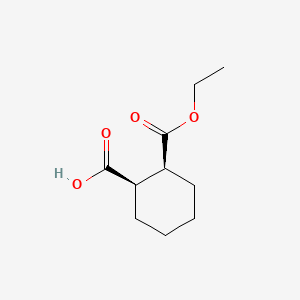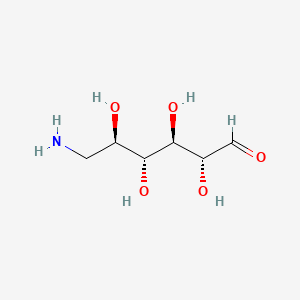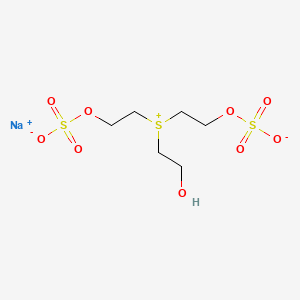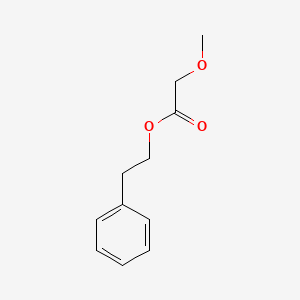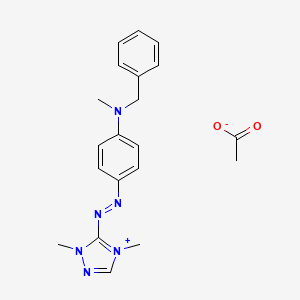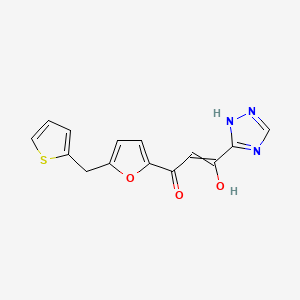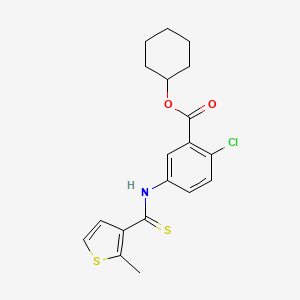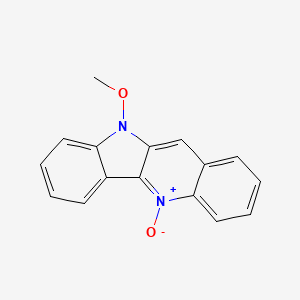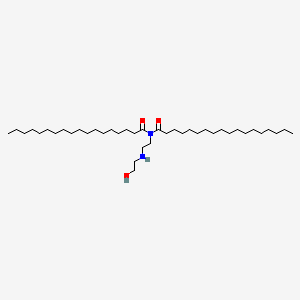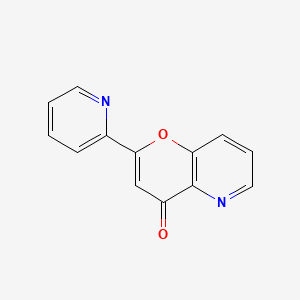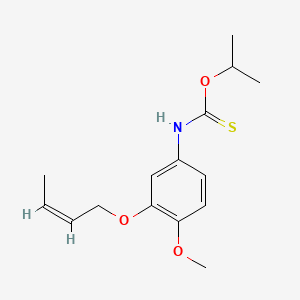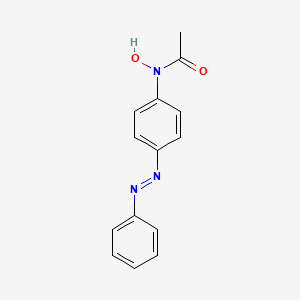
N-(p-(phenylazo)phenyl)acetohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-(phenylazo)phenyl)acetohydroxamic acid: is an organic compound that belongs to the class of hydroxamic acids It is characterized by the presence of a phenylazo group attached to a phenyl ring, which is further connected to an acetohydroxamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-(phenylazo)phenyl)acetohydroxamic acid typically involves the reaction of p-aminophenylacetic acid with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with phenylhydroxylamine to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of batch reactors, continuous flow systems, and purification techniques such as crystallization and chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(p-(phenylazo)phenyl)acetohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The hydroxamic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and thiols can react with the hydroxamic acid group under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydroxamic acids.
Applications De Recherche Scientifique
Chemistry: N-(p-(phenylazo)phenyl)acetohydroxamic acid is used as a reagent in organic synthesis, particularly in the preparation of azo dyes and other functionalized aromatic compounds.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of bacterial infections and cancer.
Industry: In the industrial sector, the compound can be used in the formulation of specialty chemicals and materials, including dyes and pigments.
Mécanisme D'action
Mechanism: The mechanism of action of N-(p-(phenylazo)phenyl)acetohydroxamic acid involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of urea and the subsequent production of ammonia.
Molecular Targets and Pathways:
Urease Inhibition: The compound targets the urease enzyme, disrupting its catalytic activity and reducing ammonia production.
Enzyme Inhibition: The hydroxamic acid moiety can chelate metal ions in the active sites of metalloenzymes, leading to inhibition.
Comparaison Avec Des Composés Similaires
Acetohydroxamic Acid: A known urease inhibitor with a simpler structure.
Salicylhydroxamic Acid: Another hydroxamic acid with applications in enzyme inhibition.
Phenylhydroxylamine: A related compound used in the synthesis of azo dyes.
Uniqueness: N-(p-(phenylazo)phenyl)acetohydroxamic acid is unique due to the presence of both the phenylazo and hydroxamic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other hydroxamic acids, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6153-84-0 |
|---|---|
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
N-hydroxy-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C14H13N3O2/c1-11(18)17(19)14-9-7-13(8-10-14)16-15-12-5-3-2-4-6-12/h2-10,19H,1H3 |
Clé InChI |
SADZFDSHSOJPMW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)N=NC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


